molecular formula C30H25Br2N5O3 B5228124 5,7-dibromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dihydro-2H-indol-2-one

5,7-dibromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5228124
M. Wt: 663.4 g/mol
InChI Key: KPSYDRXTOQHFNV-UHFFFAOYSA-N
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Description

5,7-Dibromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dihydro-2H-indol-2-one: is a complex organic compound featuring multiple bromine atoms, phenyl groups, and pyrazol rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and ethanol (C2H5OH) are typical reducing agents.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted indoles or pyrazoles.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : The compound may be explored for its therapeutic potential in treating various diseases, given its structural similarity to biologically active molecules.

  • Industry: : It can be used in the development of new materials, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets and pathways. Generally, indole derivatives interact with various receptors and enzymes in the body, modulating their activity. For example, they may inhibit enzymes involved in inflammatory processes or bind to receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of bromine atoms and pyrazol rings. Similar compounds include:

  • Indole-3-carboxaldehyde: : A simpler indole derivative without bromine atoms.

  • Pyrazole derivatives: : Compounds containing pyrazol rings but lacking the indole core.

  • Bromoindoles: : Indole derivatives with bromine atoms but different substitution patterns.

These compounds differ in their chemical structure and, consequently, their biological activities and applications.

Properties

IUPAC Name

5,7-dibromo-3,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25Br2N5O3/c1-17-24(27(38)36(34(17)3)20-11-7-5-8-12-20)30(22-15-19(31)16-23(32)26(22)33-29(30)40)25-18(2)35(4)37(28(25)39)21-13-9-6-10-14-21/h5-16H,1-4H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSYDRXTOQHFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3(C4=C(C(=CC(=C4)Br)Br)NC3=O)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25Br2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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